molecular formula C32H25P B8212309 (R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane

(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane

Cat. No.: B8212309
M. Wt: 440.5 g/mol
InChI Key: XRWRLCQYMANFCW-UHFFFAOYSA-N
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Description

®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral organophosphorus compound known for its application as a ligand in asymmetric synthesis and catalysis. This compound is characterized by its unique chiral environment, which makes it highly effective in enantioselective reactions. The structure consists of a binaphthyl backbone with a diphenylphosphane group, contributing to its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of binaphthyl derivatives with diphenylphosphine. One common method includes the use of a chiral resolution process to obtain the desired enantiomer. The reaction conditions often involve the use of solvents such as chloroform or toluene, and catalysts like palladium or rhodium complexes to facilitate the formation of the phosphane group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the chiral resolution step. Advanced purification techniques, such as chromatography, are employed to isolate the pure enantiomer .

Chemical Reactions Analysis

Types of Reactions

®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphane derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .

Scientific Research Applications

®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral environment created by the binaphthyl backbone ensures high enantioselectivity in these reactions. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(3’,4’-Dihydro-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to its specific chiral environment and the stability of its phosphane group. This makes it particularly effective in reactions requiring high enantioselectivity and stability under various reaction conditions. Its ability to form stable complexes with a wide range of transition metals further enhances its utility in asymmetric synthesis .

Properties

IUPAC Name

[1-(3,4-dihydronaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25P/c1-3-15-26(16-4-1)33(27-17-5-2-6-18-27)31-23-22-25-13-8-10-20-29(25)32(31)30-21-11-14-24-12-7-9-19-28(24)30/h1-10,12-13,15-23H,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWRLCQYMANFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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